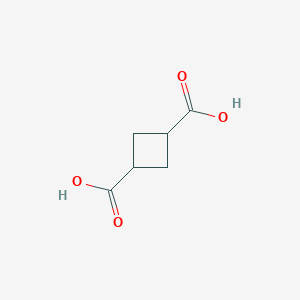

Cyclobutan-1,3-dicarbonsäure

Übersicht

Beschreibung

cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring.

Wissenschaftliche Forschungsanwendungen

Synthese von deuteriummarkierten Verbindungen

Cyclobutan-1,3-dicarbonsäure wird bei der Synthese von deuteriummarkierten Verbindungen verwendet, die für die pharmazeutische Forschung und Entwicklung von entscheidender Bedeutung sind. Die kontinuierliche Photo-Flow-Chemie-Methode wurde eingesetzt, um die Synthese eines deuteriummarkierten Derivats dieser Verbindung zu skalieren . Dieser Prozess ist von Bedeutung für die Herstellung von isotopenmarkierten Versionen von Medikamenten, die detaillierte pharmakokinetische und metabolische Studien ermöglichen.

Metall-organische Gerüste (MOFs)

Diese Verbindung dient als Ligand bei der Herstellung verschiedener Lanthanid-Metall-organischen Gerüste (LnMOFs). Diese Gerüste haben aufgrund ihrer einzigartigen strukturellen Eigenschaften potenzielle Anwendungen in der Gasspeicherung, Trennung und Katalyse . Die Fähigkeit von this compound, stabile Komplexe mit Metallen zu bilden, wird bei der Herstellung dieser fortschrittlichen Materialien genutzt.

Nachwachsende Bausteine für Biopolyester

This compound wird als nachwachsender Baustein für die Produktion von vollständig biobasierten Polyestern untersucht . Diese Forschung ist Teil der umfassenderen Bemühungen, nachhaltige Materialien zu entwickeln, die erdölbasierte Kunststoffe ersetzen und so die Umweltbelastung und die Abhängigkeit von fossilen Brennstoffen reduzieren können.

Synthese von Polymermaterialien

Die Verbindung wurde aufgrund ihres erheblichen Potenzials in die Materialsynthese als steifer Bestandteil für Polymermaterialien eingeführt . Seine Beständigkeit gegenüber Sonnenlicht und Hitze macht sie zu einem exzellenten Kandidaten für Materialien, die Strapazierfähigkeit und Widerstandsfähigkeit gegen Abbau erfordern.

Chemische Stabilität in der Materialsynthese

Die chemische Stabilität von this compound ist eine wertvolle Eigenschaft in der Materialsynthese. Sie kann Säure- und Basenbehandlungen standhalten, während ihre Carbonsäuregruppen leicht mit anderen Molekülen reagieren, um neue Materialien zu bilden . Dieses Gleichgewicht zwischen Reaktivität und Stabilität ist unerlässlich für die Entwicklung von Materialien mit langfristiger Haltbarkeit.

Synthese von Photocyclisierungsprodukten

This compound wird in Photocyclisierungsreaktionen verwendet, um cyclische Verbindungen zu erzeugen. Diese Reaktionen sind wichtig für die Konstruktion komplexer molekularer Architekturen, die häufig in Naturprodukten und Pharmazeutika vorkommen .

Wirkmechanismus

Target of Action

It has been used as a building block in materials synthesis due to its great potential .

Mode of Action

CBDA interacts with its targets primarily through its two carboxylic acid groups . These groups can easily connect with other molecules to form new materials . The cyclobutane ring in CBDA shows good chemical stability, being able to withstand acid and base treatments .

Biochemical Pathways

Cbda has been introduced into material synthesis, where it has shown potential for forming polymers . This CBDA can then be condensed with diols such as ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol to obtain a series of cyclobutane-containing polymers .

Pharmacokinetics

Its stability under sunlight and heat suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of CBDA’s action are largely dependent on its application. In material synthesis, for example, CBDA-based polymers have shown comparable stability to PET (Polyethylene Terephthalate), a common plastic material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBDA. For instance, CBDA shows outstanding stability both in sunlight and upon heating . This suggests that it can maintain its structure and function in a variety of environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane-1,3-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet (UV) light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include:

Starting Material: trans-Cinnamic acid

Reaction Medium: Solid-state or solution

Light Source: UV light

Temperature: Room temperature or slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of cyclobutane-1,3-dicarboxylic acid can be scaled up by optimizing the photodimerization process. This involves using large-scale UV reactors and ensuring consistent reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: cyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: The carboxyl groups can be reduced to alcohols or aldehydes under appropriate conditions.

Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (Li

Eigenschaften

IUPAC Name |

cyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHYNUWZLKTEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178702 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-16-5 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives in material science?

A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, researchers have synthesized caffeic acid-derived CBDAs that exhibit photodegradability at specific wavelengths. [] This property makes them attractive for creating "green" polymers with controlled degradation properties.

Q2: Can cyclobutane-1,3-dicarboxylic acid be synthesized from renewable sources?

A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), starting from furfural, a biomass-derived platform chemical. [] This synthesis pathway offers a renewable alternative to traditional petroleum-based routes.

Q3: Are there examples of cyclobutane-1,3-dicarboxylic acid derivatives being used as pharmaceutical precursors?

A: Yes, a caffeic acid-derived CBDA synthesized through a visible light-driven, solvent-free cycloaddition serves as a precursor to the natural product Shimobashiric acid C. [] This synthetic route opens up possibilities for the total synthesis and further investigation of Shimobashiric acid C and its potential biological activities.

Q4: What analytical techniques are commonly employed to study cyclobutane-1,3-dicarboxylic acid and its derivatives?

A4: Researchers utilize a range of analytical techniques to characterize CBDA and its derivatives. These include:

- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique was used to determine the pharmacokinetic profile of 1,3-bis(4-((p-butoxycarbonyl)amino)benzamido)-2,4-bis(m-methoxy-p-(thiophene-2-methanoyl)phenyl)cyclobutane-1,3-dicarboxylic acid (Boc5), a novel glucose-like peptide-1 receptor (GLP-1R) agonist, in rats. []

- X-ray crystallography: This technique is essential for determining the solid-state structures of CBDA derivatives and understanding their packing arrangements, which is crucial for studying their solid-state reactivity and photochemical behavior. [, ]

Q5: Can cyclobutane-1,3-dicarboxylic acid be synthesized through electrochemical methods?

A: Yes, electrolytic oxidation offers a viable route for synthesizing specific CBDA derivatives. Researchers have demonstrated the electrochemical synthesis of 2,4-Dicarbomethoxybicyclobutane from the corresponding cyclobutane-1,3-dicarboxylic acid precursor. [] This highlights the potential of electrochemistry for accessing unique CBDA derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[2,3-c]pyridine](/img/structure/B153571.png)

![Thieno[3,2-b]pyridine](/img/structure/B153574.png)